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Compound of Interest

Compound Name: 2-Thiopheneethanimidamide
CAS No.: 28424-54-6
Cat. No.: B1274759
Get Quote
. J

Part 1: Executive Summary & Chemical Profile

2-Thiopheneethanimidamide (also known as 2-Thiopheneacetamidine) is a critical bioisostere
used in medicinal chemistry, particularly in the development of selective neuronal Nitric Oxide
Synthase (NNOS) inhibitors. Its amidine moiety mimics the guanidine group of arginine, the
natural substrate of NOS, allowing it to anchor into the enzyme's active site.

Due to the high basicity of the amidine group (

), the free base is kinetically unstable and prone to hydrolysis. Consequently, this guide focuses
on the Hydrochloride Salt (HCI) form, which is the standard stable solid used in research and
drug development.

Chemical Identity
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Property Detail

IUPAC Name 2-Thiopheneethanimidamide hydrochloride
Common Name 2-Thiopheneacetamidine HCI

CAS Number 4651-99-4

Molecular Formula

Molecular Weight 176.67 g/mol (Salt); 140.21 g/mol (Free Base)

Soluble in Water, DMSO, Methanol; Insoluble in

Solubility
Hexane, Et20

Part 2: Synthesis & Preparation Strategy

To obtain a spectroscopically pure sample, the Pinner Reaction is the industry-standard
protocol. This method avoids the formation of secondary amide impurities common in other

routes.

Experimental Protocol: Pinner Synthesis

Objective: Conversion of 2-thiopheneacetonitrile to 2-thiopheneacetamidine HCI.
e Imidate Formation (Pinner Salt):

o Dissolve 2-thiopheneacetonitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and anhydrous
diethyl ether (solvent).

o Cool the mixture to 0°C in an ice bath.

o Bubble dry HCI gas through the solution for 2—3 hours until saturation. Crucial: Moisture
exclusion is vital to prevent hydrolysis to the ester.

o Store at 0°C for 24 hours. The imidate ester hydrochloride will precipitate as a white solid.
o Filter and wash with cold anhydrous ether.

e Amidine Conversion:
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[e]

Suspend the imidate salt in anhydrous ethanol.

o

Treat with anhydrous ammonia (gas or 7N in MeOH) at 0°C.

[¢]

Stir at room temperature for 12—24 hours.

[¢]

Concentrate in vacuo.[1] Recrystallize from EtOH/Ether to yield the target amidine HCI.

Synthesis Workflow Diagram
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Figure 1: Step-wise Pinner reaction pathway for high-purity synthesis, highlighting the critical
moisture-sensitive intermediate.

Part 3: Spectroscopic Characterization[2][4][9]
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

is required.[2][3][4][1] The acidic protons of the amidine group exchange rapidly in
or

, causing the signal to disappear. DMSO allows for the observation of the distinct nitrogen-
bound protons.

H-NMR Data (400 MHz, DMSO-
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Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).
The IR spectrum confirms the transformation of the nitrile group (sharp peak at

) into the amidine functionality.
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Mass Spectrometry (MS)

Method: ESI (Electrospray lonization) in Positive Mode.

e Molecular lon: The salt dissociates in solution. You will observe the cation mass.[5][6]

e Formula:

(Cation)

e Exact Mass: 140.0408 Da

Fragmentation Pattern:

e : The protonated molecular ion.

e : Loss of
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(17 Da). Reversion to the nitrile cation (
).
e : Loss of the amidine group (
). Formation of the thiophene-methyl cation (

), a highly stable tropylium-like aromatic fragment.

Analytical Logic Diagram

Unknown White Solid
(Suspected Amidine HCI)

FT-IR Analysis 1H-NMR (DMSO-d6)

Check: 2250 cm-1 absent? Check: Broad peaks > 9.0 ppm?
Check: 1680 cm-1 present? Check: CH2 singlet ~4.1 ppm?
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Figure 2: Multi-modal spectroscopic validation workflow for confirming structure and purity.

Part 4: Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three specific impurities are common. A self-
validating QC protocol must check for:

o Residual Nitrile (Starting Material):
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o Detection: IR (peak at

) or 13C NMR (peak at
ppm).
o Limit: < 0.5%.
o Ethyl Ester (Hydrolysis Byproduct):
o Cause: Moisture during the Pinner salt stage.
o Detection: 1H NMR.[4][1] Look for ethyl triplet (
ppm) and quartet (

ppm, overlapping with source but distinct coupling).

o Limit: < 1.0%.
» Thiophene Ring Degradation:
o Cause: Acid-catalyzed polymerization of the thiophene ring (darkening of solid).

o Detection: Visual inspection (should be white/off-white) and TLC (baseline smearing).

References

e Pinner Reaction Mechanism & Protocol: Pinner, A., & Klein, F. (1877). Umwandlung der
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for heterocyclic shifts).

» Amidine Synthesis Applications: Jia, H., et al. (2001). Potent and Selective Inhibition of
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o General Spectral Database: National Institute of Advanced Industrial Science and
Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for thiophene
ring mode correlation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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